

Introduction: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Chloro-4-methoxyphenylboronic acid*

Cat. No.: *B1586596*

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2-Chloro-4-methoxyphenylboronic acid, identified by the CAS Number 219735-99-6, is an organoboron compound of significant interest to the scientific community, particularly those in drug discovery, medicinal chemistry, and materials science.[1][2][3] As a substituted arylboronic acid, its primary utility lies in its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][4] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon (C-C) bonds to construct complex molecular architectures.[4][5]

The strategic placement of the chloro and methoxy substituents on the phenyl ring influences the electronic properties and reactivity of the molecule.[1][5] This allows chemists to fine-tune steric and electronic effects in the target molecule, making it an invaluable intermediate for synthesizing biologically active compounds and advanced materials.[4][5][6] This guide provides an in-depth examination of its properties, synthesis, core applications, and the critical protocols for its successful use in the laboratory.

Core Physicochemical and Structural Properties

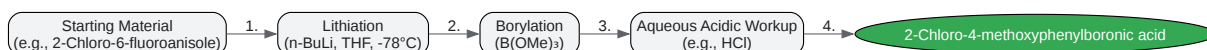
Understanding the fundamental properties of a reagent is the first step toward its effective application. **2-Chloro-4-methoxyphenylboronic acid** typically appears as a white to off-white crystalline powder and is soluble in many polar organic solvents.[1][4] Its stability can be sensitive to moisture, and it may exist in equilibrium with its anhydride form (a trimeric boroxine).

Property	Value	Source(s)
CAS Number	219735-99-6	[1][2]
Molecular Formula	C ₇ H ₈ BClO ₃	[1][4]
Molecular Weight	186.40 g/mol	[3][4]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	~202 °C	[4]
SMILES String	<chem>COC1=CC(Cl)=C(C=C1)B(O)O</chem>	[1]
InChI Key	LOCGPWGCRVKCFN-UHFFFAOYSA-N	

Synthesis and Purification: A Practical Overview

The synthesis of arylboronic acids often involves the conversion of an aryl halide or a lithiated arene with a boron electrophile. A common and effective method for preparing substituted phenylboronic acids is through ortho-lithiation followed by borylation.

A representative synthetic pathway involves the reaction of a suitable starting material, such as 2-chloro-6-fluoroanisole, with a strong base like n-butyllithium (n-BuLi) to generate a lithiated intermediate. This highly reactive species is then quenched with a trialkyl borate, such as trimethyl borate (B(OMe)₃), followed by acidic workup to yield the desired boronic acid.[7]



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Caption: Generalized workflow for the synthesis of arylboronic acids.

Purification Insights: Purification is typically achieved through recrystallization from a suitable solvent system or by column chromatography. It is critical to ensure the final product is

thoroughly dried, as residual moisture can hydrolyze the compound or interfere with subsequent coupling reactions. The isolation process may also involve extraction into an organic solvent like methyl isobutyl ketone (MIBK) from an aqueous solution.^[7]

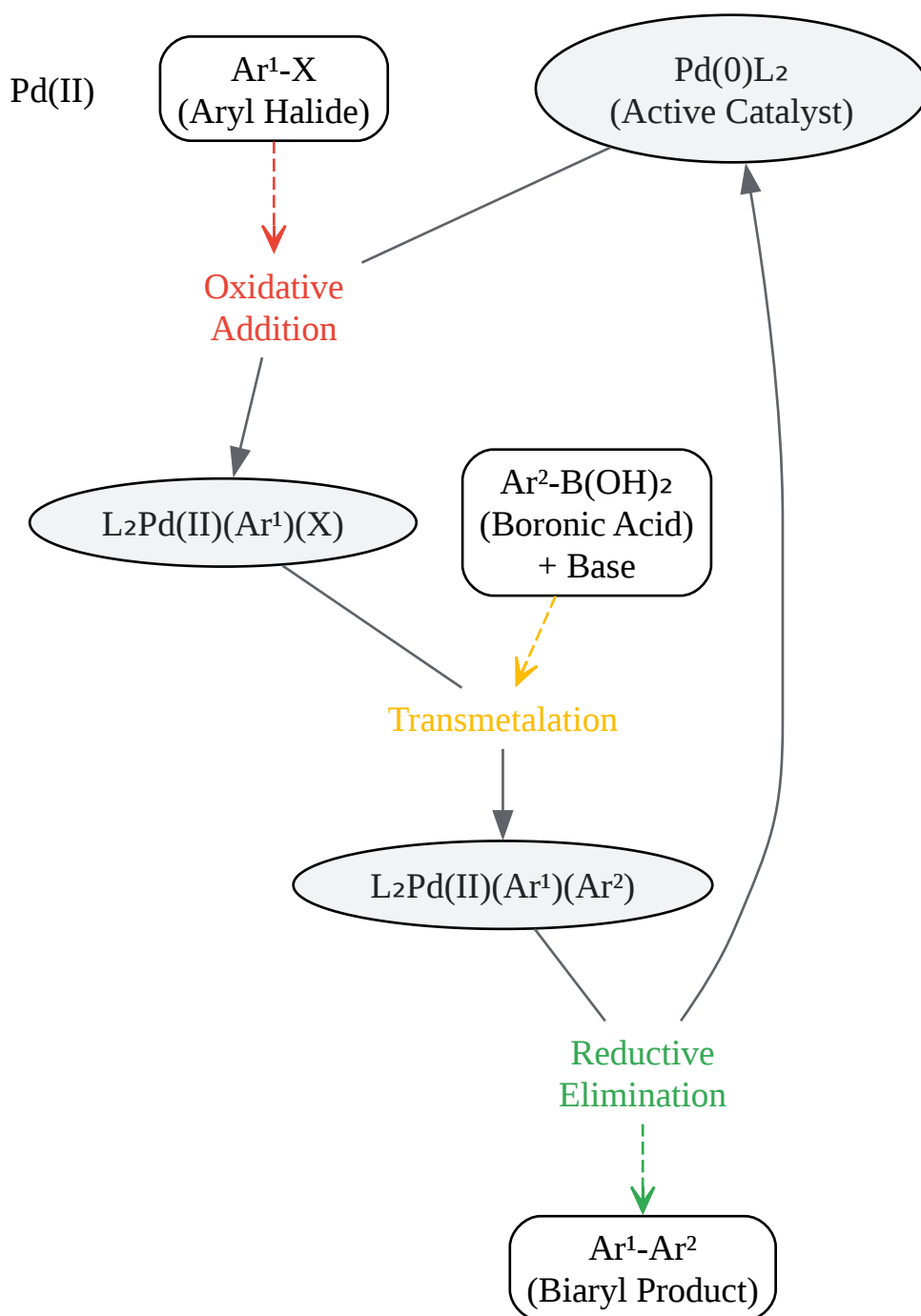
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-Chloro-4-methoxyphenylboronic acid** is its use in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond.^{[1][4][6]} This reaction offers high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, making it a favored method in pharmaceutical development.^[4]^[8]

The Catalytic Cycle: A Self-Validating System

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride), forming a Pd(II) complex.
- **Transmetalation:** The boronic acid, activated by a base, forms a boronate complex. This complex then transfers its organic group (the 2-chloro-4-methoxyphenyl moiety) to the Pd(II) center, displacing the halide.^[9]
- **Reductive Elimination:** The two organic fragments on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.^[9]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling **2-Chloro-4-methoxyphenylboronic acid** with a generic aryl bromide. Optimization may be required based on the specific substrate.

Step-by-Step Methodology:

- **Reagent Preparation:** To a dry reaction vessel, add the aryl bromide (1.0 eq), **2-Chloro-4-methoxyphenylboronic acid** (1.2-1.5 eq), and the base (2.0-3.0 eq).
- **Inert Atmosphere:** Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
- **Catalyst and Ligand Addition:** Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.
- **Solvent Addition:** Add the degassed solvent via syringe.
- **Reaction:** Heat the mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Component Selection and Causality:

Component	Example	Role & Rationale (The "Why")
Aryl Halide	4-Bromoanisole	The electrophilic partner. Bromides and iodides are more reactive than chlorides.
Boronic Acid	2-Chloro-4-methoxyphenylboronic acid	The nucleophilic partner, transfers the aryl group to the palladium center.
Palladium Catalyst	$\text{Pd}(\text{OAc})_2$, $\text{Pd}(\text{PPh}_3)_4$	The heart of the reaction. Provides the $\text{Pd}(0)$ species needed for the catalytic cycle. [9]
Ligand	SPhos, XPhos, PPh_3	Stabilizes the Pd catalyst, prevents precipitation as palladium black, and facilitates oxidative addition and reductive elimination.[9]
Base	K_2CO_3 , K_3PO_4 , Cs_2CO_3	Activates the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[9]
Solvent	Dioxane/ H_2O , Toluene, DMF	Solubilizes reactants and facilitates heat transfer. The choice affects reaction rate and yield.

Safety, Handling, and Storage

Proper handling is crucial for both safety and experimental success. Based on available safety data sheets (SDS), **2-Chloro-4-methoxyphenylboronic acid** is classified as an irritant.

- Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

Recommended Safety Protocols:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]
- Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]
- Handling: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11] Prevent dust formation during transfer.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][13] Boronic acids are often stored under an inert atmosphere to prevent degradation.
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[13]

Conclusion

2-Chloro-4-methoxyphenylboronic acid is a powerful and versatile reagent in the synthetic chemist's toolbox. Its utility in constructing C-C bonds via the Suzuki-Miyaura reaction has cemented its role as a valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[4] A thorough understanding of its properties, the mechanistic underpinnings of its reactions, and stringent adherence to safety protocols are essential for leveraging its full synthetic potential.

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- To cite this document: BenchChem. [Introduction: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586596#2-chloro-4-methoxyphenylboronic-acid-cas-number]

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